(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide
説明
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound featuring a benzodioxole moiety fused to a propenamide backbone. Its structure includes:
- A cyano group at the α-position of the enamide, enhancing electrophilicity and reactivity.
- An enamide linkage (C=C-NH-CO), which stabilizes the Z-configuration via intramolecular hydrogen bonding.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-13-7-12(21(23)24)2-3-14(13)20-17(22)11(8-19)5-10-1-4-15-16(6-10)26-9-25-15/h1-7H,9H2,(H,20,22)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYNWCYLIKRTH-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 408.2 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.2 g/mol |
| LogP | 2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Synthesis
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. Key steps include:
- Bromination : Introduction of the bromine atom at the desired position on the benzodioxole.
- Formation of the Enamide : The reaction of the bromo compound with appropriate amines to form the final product through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to (Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide exhibit selective inhibition of Src family kinases (SFKs), which play a critical role in cancer progression .
In vitro assays demonstrate that this compound can inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.
The proposed mechanism involves:
- Inhibition of Kinase Activity : The compound selectively inhibits SFKs at low nanomolar concentrations.
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by caspase activation assays.
Case Studies
- Study on Breast Cancer Cells :
- Pancreatic Cancer Model :
類似化合物との比較
Comparison with Structural Analogs
The compound belongs to a family of cyanoenamides with varying aryl substituents. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to analogs with halogens (Cl, Br) or sulfonamides. This may increase reactivity in nucleophilic aromatic substitution . The cyano group stabilizes the enamide’s Z-configuration, a feature shared across analogs .
Sulfamoyl and sulfonyl groups in analogs improve water solubility and hydrogen-bonding capacity, which are absent in the nitro-containing target compound .
Biological Relevance: Analogs with sulfonamide/sulfonyl groups (e.g., ) are often associated with enzyme inhibition due to interactions with active-site residues.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
